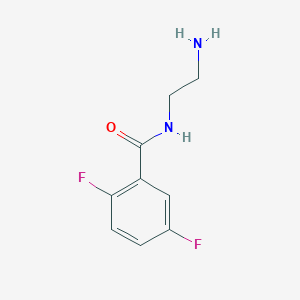

N-(2-aminoethyl)-2,5-difluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-2,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O/c10-6-1-2-8(11)7(5-6)9(14)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTIMJDAZSBOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)NCCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of N 2 Aminoethyl 2,5 Difluorobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of N-(2-aminoethyl)-2,5-difluorobenzamide, providing detailed information about the ¹H, ¹³C, and ¹⁹F nuclei and their connectivity.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the protons of the ethylenediamine (B42938) linker, and the labile amine and amide protons. The difluorinated benzene (B151609) ring exhibits complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The aromatic region would feature three distinct multiplets between δ 7.0 and 7.8 ppm. The ethyl moiety would show two triplets around δ 3.0 and 3.6 ppm, corresponding to the methylene (B1212753) groups adjacent to the primary amine and the amide nitrogen, respectively. The signals for the NH and NH₂ protons are typically broad and their chemical shifts can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 7.6 - 7.8 | ddd (doublet of doublet of doublets) | Aromatic CH (position 6) |

| ~ 7.2 - 7.4 | ddd | Aromatic CH (position 4) |

| ~ 7.1 - 7.3 | ddd | Aromatic CH (position 3) |

| ~ 3.5 - 3.7 | q (quartet) | -C(=O)NH-CH ₂- |

| ~ 2.9 - 3.1 | t (triplet) | -CH₂-CH ₂-NH₂ |

| Variable | br s (broad singlet) | -C(=O)NH - |

Note: Chemical shifts and coupling constants are predictive and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the nine unique carbon atoms in the molecule. The signals for the carbon atoms directly bonded to fluorine (C2 and C5) are split into doublets due to one-bond carbon-fluorine (¹JCF) coupling, which is typically large (240-260 Hz). Carbons that are two or three bonds away from a fluorine atom will also exhibit smaller couplings (²JCF, ³JCF). The carbonyl carbon is expected around δ 164-168 ppm, while the two aliphatic carbons will appear in the δ 40-50 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | C-F Coupling | Assignment |

|---|---|---|

| ~ 165 | d (doublet) | C =O |

| ~ 159 | dd (doublet of doublets) | C 5-F |

| ~ 157 | dd | C 2-F |

| ~ 122 | dd | C 6 |

| ~ 119 | dd | C 4 |

| ~ 117 | dd | C 3 |

| ~ 116 | dd | C 1 |

| ~ 42 | - | -C(=O)NH-C H₂- |

Note: Predicted values are based on analogous structures.

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two magnetically non-equivalent fluorine atoms at the C2 and C5 positions. The chemical shifts are typically reported relative to a standard like CFCl₃. Each fluorine signal would appear as a multiplet due to coupling with the other fluorine atom and with nearby aromatic protons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between the adjacent protons in the ethylenediamine chain (-CH₂-CH₂) and between the neighboring protons on the aromatic ring, helping to trace their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for assigning the signals of the aromatic CH groups and the two methylene (-CH₂) groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation from the methylene protons adjacent to the amide (-NH-CH₂-) to the carbonyl carbon (C=O) and to the quaternary aromatic carbon (C1), thus confirming the link between the 2,5-difluorobenzoyl moiety and the ethylenediamine side chain.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in the molecule. mdpi.comyoutube.com The spectra are characterized by absorption (FTIR) or scattering (Raman) bands corresponding to specific molecular vibrations.

Key expected vibrational modes for this compound include:

N-H Stretching: The primary amine (-NH₂) and secondary amide (-NH-) groups will show stretching vibrations in the 3200-3500 cm⁻¹ region. scirp.org

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, characteristic absorption band for the amide carbonyl group is expected in the region of 1640-1680 cm⁻¹.

N-H Bending (Amide II): This secondary amide vibration typically appears around 1520-1570 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-F Stretching: Strong absorption bands corresponding to the carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3450 - 3200 | Medium-Broad | ν(N-H) | Amine (-NH₂) & Amide (-NH-) |

| 3100 - 3000 | Medium | ν(C-H) | Aromatic |

| 2980 - 2850 | Medium | ν(C-H) | Aliphatic (-CH₂-) |

| 1680 - 1640 | Strong | ν(C=O) (Amide I) | Amide |

| 1600 - 1450 | Medium-Strong | ν(C=C) | Aromatic Ring |

| 1570 - 1520 | Medium | δ(N-H) (Amide II) | Amide |

ν = stretching, δ = bending. Intensities are predictive.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Determination

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₉H₁₀F₂N₂O), the calculated monoisotopic mass is 200.0761 Da. An experimental HRMS measurement confirming this value provides strong evidence for the assigned molecular formula.

In addition to accurate mass measurement, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule breaks apart into smaller, characteristic fragments. Key predicted fragmentation pathways for this compound would likely involve:

Cleavage of the C-C bond in the ethylenediamine linker.

Cleavage of the amide C-N bond, leading to the formation of a 2,5-difluorobenzoyl cation (m/z = 141.01).

Loss of the entire aminoethyl side chain.

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In the this compound molecule, the primary chromophore is the 2,5-difluorobenzamide (B1297545) moiety. This system comprises a difluorinated benzene ring conjugated with an amide functional group. The electronic spectrum of this compound is expected to be dominated by two main types of transitions: π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds and aromatic rings. For this compound, the conjugated system of the benzene ring and the amide C=O and C-N bonds gives rise to intense π → π* absorption bands, typically in the shorter wavelength UV region (200-300 nm). The difluoro-substitution on the aromatic ring can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maximum (λmax) compared to unsubstituted benzamide (B126), depending on the electronic interplay of the fluorine atoms with the aromatic π system.

n → π Transitions:* This type of transition involves the promotion of an electron from a non-bonding (n) orbital, such as the lone pair orbitals on the amide oxygen atom, to a π* antibonding orbital. These transitions are typically much lower in intensity (lower molar absorptivity, ε) than π → π* transitions and occur at longer wavelengths. For the amide group in the target molecule, the n → π* transition is expected to appear as a weak absorption band on the longer-wavelength shoulder of the more intense π → π* bands.

The conjugation between the aromatic ring and the amide group is crucial for the electronic structure. This interaction delocalizes the π-electrons across the benzamide system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which generally results in absorption at longer wavelengths compared to non-conjugated systems.

| Transition Type | Orbital Origin | Expected Wavelength Region | Expected Intensity | Involved Functional Groups |

|---|---|---|---|---|

| π → π | π bonding orbitals | ~200-300 nm | High (ε > 1,000) | Aromatic Ring, Amide C=O |

| n → π | Non-bonding orbitals (Oxygen lone pair) | >280 nm | Low (ε < 100) | Amide C=O |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it elucidates the packing of molecules in the crystal lattice and reveals the nature of intermolecular interactions, such as hydrogen bonding, which dictate the supramolecular architecture.

While a specific crystal structure determination for this compound is not available in the published literature, valuable insights can be drawn from the analysis of closely related fluorinated benzamide structures. The compound N-(2,4-difluorophenyl)-2-fluorobenzamide serves as an informative analogue for predicting the structural characteristics of the target molecule. mdpi.com

The fundamental repeating unit of a crystal is the unit cell, which is defined by three edge lengths (a, b, c) and three inter-axial angles (α, β, γ). The space group describes the symmetry operations (e.g., rotations, reflections) that relate the contents of the unit cell to the entire crystal.

For the analogue compound N-(2,4-difluorophenyl)-2-fluorobenzamide, single-crystal X-ray diffraction analysis determined it to crystallize in the monoclinic system with the space group Pn. mdpi.com The detailed crystallographic parameters for this analogue are presented below and provide a reasonable expectation for the type of crystal system and packing density that might be observed for this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Pn (No. 7) |

| a (Å) | 5.6756(3) |

| b (Å) | 4.9829(2) |

| c (Å) | 19.3064(12) |

| β (°) | 91.197(5) |

| Volume (ų) | 545.88(5) |

| Temperature (K) | 294(1) |

Hydrogen bonds are highly directional, non-covalent interactions that play a critical role in molecular recognition and crystal packing. In crystal engineering, predictable and robust hydrogen-bonding patterns are known as supramolecular synthons. For amides, a common and highly predictable interaction is the formation of chains or dimers through N-H···O=C hydrogen bonds.

In the structure of the analogue N-(2,4-difluorophenyl)-2-fluorobenzamide, the primary intermolecular interaction is a one-dimensional (1D) chain formed by amide-to-amide N-H···O hydrogen bonds that propagate along the crystallographic b-axis. mdpi.com This is a classic catemeric synthon for secondary amides.

For this compound, a more complex hydrogen-bonding network is anticipated due to the presence of the additional primary amine (-NH2) group on the ethyl side chain. This group introduces two additional hydrogen bond donors. Therefore, the supramolecular structure is likely to be governed by a combination of synthons:

Amide-Amide N-H···O=C interactions: Similar to the analogue, forming chains or dimers.

Amine-Amide N-H···O=C interactions: The primary amine could donate hydrogen bonds to the amide oxygen of a neighboring molecule.

Amide/Amine N-H···N interactions: The primary amine nitrogen could act as a hydrogen bond acceptor from the amide or another amine group.

These varied possibilities for hydrogen bonding could lead to a complex and stable three-dimensional supramolecular assembly.

The solid-state conformation of a molecule is its preferred shape within the crystal lattice, resulting from a balance between intramolecular steric and electronic effects and intermolecular packing forces. For benzamide derivatives, a key conformational feature is the torsion angle between the plane of the aromatic ring and the plane of the amide group.

In the analogue N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly co-planar, with an interplanar angle of only 0.7(2)°. mdpi.com However, the central amide group is significantly twisted out of the plane of both aromatic rings, with interplanar angles of 23.04(18)° and 23.69(17)°. mdpi.com This non-planar conformation is a common feature in related benzamides and is influenced by the formation of the intermolecular hydrogen-bonding network.

A notable intramolecular feature in the analogue is a close contact between the amide nitrogen (N1) and an ortho-fluorine atom (F12), which may represent a weak intramolecular N-H···F hydrogen bond that helps to stabilize the observed conformation. mdpi.com For this compound, a similar twisted conformation of the benzamide core is expected. The conformation of the flexible aminoethyl side chain would be determined by crystal packing forces and its involvement in the hydrogen-bonding network.

Computational Chemistry and Theoretical Modeling of N 2 Aminoethyl 2,5 Difluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics. For N-(2-aminoethyl)-2,5-difluorobenzamide, these calculations can reveal its stable conformation, orbital energies, and the distribution of electric charge, all of which dictate its reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. nih.gov The foundational principle of DFT is that all ground-state properties of a system can be determined from its electron density. arxiv.org

A crucial first step in any computational analysis is geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a true minimum on the potential energy surface. nih.govnih.gov For this compound, this would be achieved using a functional, such as B3LYP, and a basis set, like 6-311G(d,p). nih.gov The calculation is confirmed to be a true minimum by performing a frequency calculation and ensuring the absence of any imaginary frequencies. nih.gov The output of this process provides precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar molecular structures as an illustration of DFT geometry optimization results.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Amide) | 1.245 |

| Bond Length (Å) | C-N (Amide) | 1.358 |

| Bond Length (Å) | C-F (Aromatic) | 1.351 |

| Bond Angle (°) | O=C-N (Amide) | 122.5 |

| Bond Angle (°) | C-N-H (Amide) | 120.1 |

| Dihedral Angle (°) | C-C-N-H (Ethylamino) | 178.5 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A small energy gap suggests high chemical reactivity, whereas a large gap indicates high stability. mdpi.com

For this compound, the HOMO is expected to be localized on the electron-rich difluorobenzamide ring, while the LUMO would also be distributed across this aromatic system. The energy gap can be used to understand the electronic transitions, such as those observed in UV-Vis spectroscopy. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on typical DFT calculations for analogous aromatic amides.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.72 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. ijasret.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. ijasret.com

In this compound, the ESP map would show the most negative potential localized around the electronegative oxygen atom of the carbonyl group and the fluorine atoms. ijasret.com The most positive potential would likely be found around the hydrogen atoms of the amide and amine groups, making them potential hydrogen bond donors.

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms in a molecule, resulting in partial atomic charges. researchgate.netuni-muenchen.de This analysis is performed using Natural Bond Orbitals (NBOs), which represent a localized, Lewis-like bonding picture. uni-muenchen.de NPA provides a more robust description of atomic charges compared to other methods like Mulliken population analysis.

The calculated atomic charges for this compound would quantify the electron-withdrawing effects of the fluorine and oxygen atoms, which would carry significant negative charges. Conversely, the carbonyl carbon and the hydrogen atoms attached to nitrogen would exhibit positive charges. This charge distribution is crucial for understanding intermolecular interactions.

Table 3: Predicted NPA Atomic Charges for Key Atoms in this compound (Illustrative) This table contains representative atomic charge values to demonstrate the output of an NPA calculation.

| Atom | Predicted NPA Charge (e) |

|---|---|

| O (Carbonyl) | -0.65 |

| N (Amide) | -0.81 |

| C (Carbonyl) | +0.78 |

| F (Position 2) | -0.21 |

| F (Position 5) | -0.22 |

| N (Amine) | -0.95 |

DFT calculations are highly effective for predicting various types of molecular spectra. rsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. rsc.org These calculations help in assigning the vibrational modes observed in experimental spectra. For this compound, key predicted vibrations would include the C=O stretch of the amide, the N-H stretches of the amide and amine, and the C-F stretches from the aromatic ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra. mdpi.comresearchgate.net The calculation predicts the electronic transition energies and their corresponding oscillator strengths, which can be used to generate a theoretical UV-Vis spectrum and identify the maximum absorption wavelength (λmax). nih.govnih.gov For this molecule, the primary absorption bands would be due to π → π* transitions within the difluorobenzoyl moiety.

NMR Chemical Shifts: The prediction of NMR chemical shifts is a well-established application of DFT. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. mdpi.com These values are then referenced against a standard (e.g., tetramethylsilane) to predict the ¹H and ¹³C chemical shifts, which are invaluable for structure elucidation and confirmation. nih.gov

Table 4: Predicted Spectroscopic Data for this compound (Illustrative) This table shows representative predicted values for key spectroscopic features based on DFT calculations.

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | C=O Stretch | 1685 cm⁻¹ |

| IR | N-H Stretch (Amide) | 3350 cm⁻¹ |

| UV-Vis | λmax | 245 nm |

| ¹³C NMR | C=O Chemical Shift | 166 ppm |

| ¹H NMR | N-H Chemical Shift (Amide) | 8.2 ppm |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as a solvent. nih.govnih.gov

For this compound, MD simulations can explore the conformational landscape of the flexible ethylamino side chain. nih.gov These simulations would reveal the preferred orientations (rotamers) of this chain and the energetic barriers between them.

Furthermore, by placing the molecule in a simulated box of solvent molecules (e.g., water), MD can be used to study solvent effects. nih.govresearchgate.net These simulations would show how solvent molecules arrange around the solute, forming hydrogen bonds and other non-covalent interactions. This provides a detailed picture of solvation and its influence on the compound's structure and dynamics, which is crucial for understanding its behavior in a biological or chemical system. nih.gov The analysis of these simulations can yield information on properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from atoms in the solute.

Based on the conducted research, there is currently no publicly available scientific literature detailing the computational chemistry and theoretical modeling of the specific chemical compound This compound .

Chemical Reactivity and Mechanistic Investigations of N 2 Aminoethyl 2,5 Difluorobenzamide

Advanced Reaction Mechanism Studies Related to Amide Bond Formation and Cleavage

The amide bond in N-(2-aminoethyl)-2,5-difluorobenzamide is central to its chemical identity, and understanding the mechanisms of its formation and cleavage is crucial. The formation of this bond typically follows the principles of nucleophilic acyl substitution. researchgate.net The process generally involves the reaction of an activated carboxylic acid derivative, such as 2,5-difluorobenzoyl chloride, with the primary amine of ethylenediamine (B42938). The fundamental principle involves the activation of the carboxylic acid, which then reacts with the amine to form the amide. researchgate.net

The mechanism for this reaction proceeds as follows:

Activation of Carboxylic Acid: 2,5-difluorobenzoic acid is converted into a more reactive species (e.g., an acyl halide or anhydride) to make the carbonyl carbon more electrophilic.

Nucleophilic Attack: The primary amino group of ethylenediamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated 2,5-difluorobenzoyl derivative.

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

Leaving Group Elimination: The intermediate collapses, expelling the leaving group and reforming the carbonyl double bond, yielding the stable amide product, this compound.

Conversely, the cleavage of the amide bond, most commonly via hydrolysis, is a reaction of significant interest. Amide bonds are notably stable due to resonance stabilization, which imparts a partial double-bond character to the C-N bond. nih.gov However, under specific conditions, such as in the presence of strong acids or bases, cleavage can occur.

The mechanism of hydrolysis can be catalyzed by either acid or base:

Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine part (as an ammonium (B1175870) ion) yields the carboxylic acid.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The deprotonation of the hydroxyl group and subsequent elimination of the amino group (as an amide anion, which is then protonated) breaks the amide bond. nih.gov

Studies on related compounds show that factors like neighboring group participation can significantly accelerate amide bond cleavage. nih.gov While specific advanced mechanistic studies on this compound are not widely published, these general mechanisms provide a robust framework for understanding its reactivity. Other methods for amide bond cleavage include reactions with strong nucleophiles like hydroxylamine (B1172632) or hydrazine (B178648) under specific conditions. google.com

Nucleophilic and Electrophilic Reactivity Profiling of the Aminoethyl Moiety

The this compound molecule contains a primary aliphatic amine within its aminoethyl moiety (-CH₂-CH₂-NH₂), which is a key center of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom makes this group a potent nucleophile, capable of reacting with a wide range of electrophiles. nih.gov

The nucleophilic character of the terminal amino group allows it to participate in several important organic reactions:

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form a new amide bond.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines. mdpi.com

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

The reactivity of this amine is influenced by the steric hindrance around the nitrogen atom and the electronic effects of the rest of the molecule. The electrophilic reactivity of the aminoethyl moiety is significantly less pronounced. The methylene (B1212753) (-CH₂-) carbons are not inherently electrophilic. However, under specific enzymatic or chemical conditions, the carbon alpha to the amino group could potentially be involved in reactions following an initial reaction at the nitrogen. Classical electrophile-nucleophile mechanisms are observed for reactions involving amino groups with various substrates. nih.gov

| Reactant Type (Electrophile) | Reaction Type | Resulting Functional Group |

|---|---|---|

| Alkyl Halide (R-X) | Alkylation | Secondary/Tertiary Amine |

| Acyl Chloride (R-COCl) | Acylation | Amide |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | Secondary Amine |

| α,β-Unsaturated Carbonyl | Michael Addition | β-Amino Carbonyl Compound |

Influence of Fluorine Substituents on Aromatic Ring Reactivity and Electron Density Distribution

The two fluorine atoms attached to the aromatic ring of this compound have a profound influence on the ring's electronic properties and chemical reactivity. Fluorine exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance (mesomeric) effect (+R). researchgate.net

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the aromatic ring through the sigma bond framework. This effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). minia.edu.eg

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This effect increases the electron density at the ortho and para positions relative to the meta position.

The strong inductive effect of fluorine is particularly important in nucleophilic aromatic substitution (SNAAr). By withdrawing electron density, the fluorine atoms stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy and accelerating the reaction rate. stackexchange.com This makes fluorinated aromatic rings, particularly those with multiple fluorine atoms, more susceptible to attack by nucleophiles. The para-fluorine is often the most reactive in such substitutions. researchgate.net

| Electronic Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to high electronegativity. | Decreases overall electron density; deactivates the ring for electrophilic attack; makes the ring more susceptible to nucleophilic attack. |

| Resonance Effect (+R) | Donation of lone-pair electron density into the pi-system of the ring. | Increases electron density at ortho and para positions; directs incoming electrophiles to these positions (though the ring is deactivated overall). |

Studies on the Chemical Stability and Degradation Pathways (e.g., hydrolysis)

The chemical stability of this compound is primarily determined by the robustness of its amide bond and the potential for reactions involving the primary amine. Amide bonds are generally resistant to degradation under physiological conditions but can be cleaved under more extreme pH or temperature conditions. nih.gov

The most common degradation pathway for this compound is expected to be the hydrolysis of the amide linkage. This reaction breaks the molecule into 2,5-difluorobenzoic acid and ethylenediamine. The rate of hydrolysis is significantly influenced by pH and temperature. nih.gov The presence of two electron-withdrawing fluorine atoms on the aromatic ring increases the partial positive charge on the amide's carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water or hydroxide ions, thereby influencing the rate of hydrolysis compared to a non-fluorinated analogue.

Other potential degradation pathways include:

Oxidative Degradation: The primary amine of the aminoethyl moiety can be susceptible to oxidation, especially in the presence of oxidizing agents, metal ions, or high oxygen concentrations. nih.govntnu.no This can lead to a variety of degradation products.

Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving cleavage of the amide bond or reactions of the aminoethyl side chain.

The stability of related compounds in solution can be affected by factors such as water concentration and the presence of acidic or basic impurities. nih.gov For instance, acid-catalyzed hydrolysis can be a significant degradation pathway in solution if acidic impurities are present. nih.gov

| Pathway | Description | Favorable Conditions | Primary Products |

|---|---|---|---|

| Hydrolysis | Cleavage of the amide bond by reaction with water. | Strong acidic or basic conditions; elevated temperature. | 2,5-Difluorobenzoic acid and Ethylenediamine |

| Oxidation | Reaction involving the primary amine group. | Presence of oxidizing agents, metal ions (e.g., iron), high O₂ levels. | Various oxidized species (aldehydes, etc.) |

| Thermal Degradation | Decomposition due to high heat. | Elevated temperatures. | Mixture of smaller molecules from bond cleavage. |

Structure Activity Relationship Sar Studies of N 2 Aminoethyl Benzamide Derivatives

Rational Design Principles for Modulating Biological Target Interactions

Rational drug design is a targeted approach that utilizes the knowledge of a biological target's structure and function to develop new therapeutic agents. immutoscientific.com For the N-(2-aminoethyl)benzamide scaffold, this process begins by identifying a biological target, such as an enzyme or receptor, implicated in a disease process. nih.gov The design principles often involve creating molecules that mimic the natural substrate or ligand of the target, or that bind to a specific allosteric site to modulate its activity.

Key principles in the rational design of these derivatives include:

Target-Based Design: This involves using high-resolution structural information from techniques like X-ray crystallography or NMR spectroscopy to understand the three-dimensional shape of the target's binding site. immutoscientific.com This allows for the computational design of benzamide (B126) derivatives with complementary shapes and chemical features that promote high-affinity binding.

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. For N-(2-aminoethyl)benzamide derivatives, the pharmacophore typically includes hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers. By mapping these features, chemists can design novel molecules that fit the pharmacophore and are likely to be active.

Bioisosteric Replacement: This strategy involves replacing certain functional groups in a lead compound with other groups that have similar physical or chemical properties. The goal is to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a hydrogen atom with a fluorine atom can alter the electronic properties and metabolic stability of the molecule.

These design principles aim to create compounds that interact specifically with their intended target, thereby increasing efficacy and reducing the potential for off-target side effects. immutoscientific.com

Impact of Benzamide Ring Substitution Patterns (e.g., difluorination at 2,5 positions) on Target Binding and Selectivity

The substitution pattern on the benzamide ring is a critical determinant of a compound's biological activity. Modifications to this part of the molecule can significantly influence its binding affinity, selectivity, and physicochemical properties. The introduction of fluorine atoms, in particular, has become a common strategy in medicinal chemistry.

Fluorine substitution can have several beneficial effects:

Modulation of Electronic Properties: Fluorine is highly electronegative and can alter the acidity (pKa) of nearby functional groups, which can be crucial for binding interactions. For instance, difluorination of a phenol (B47542) moiety can reduce its pKa. nih.gov

Enhanced Binding Interactions: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. It can also influence the conformation of the molecule, pre-organizing it into a bioactive shape that binds more readily to the target. mdpi.com

Improved Metabolic Stability: The carbon-fluorine bond is very strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the compound's half-life.

Increased Lipophilicity: Fluorination can increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.

The specific placement of substituents is key. For example, studies on benzamide derivatives targeting the FtsZ protein, a key player in bacterial cell division, have shown that a 2,6-difluorobenzamide (B103285) motif is highly beneficial for activity. mdpi.com This substitution pattern induces a non-planar conformation in the molecule, which is closer to the active conformation required for binding to the target. mdpi.com This pre-organization reduces the energetic cost of binding, leading to higher potency. mdpi.com Similarly, in the development of monoamine oxidase-B (MAO-B) inhibitors, various halo- and nitro-substitutions on the benzamide ring of N-(2-aminoethyl)benzamide analogues were explored to rationalize their relative potencies based on steric and hydrophobic effects. nih.gov

The table below illustrates how different substitution patterns on the benzamide ring can affect biological activity, using hypothetical IC50 values for demonstration.

| Compound | Substitution Pattern | Target | IC50 (nM) |

| N-(2-aminoethyl)benzamide | Unsubstituted | Enzyme A | 500 |

| N-(2-aminoethyl)-4-chlorobenzamide | 4-Chloro | Enzyme A | 150 |

| N-(2-aminoethyl)-2,5-difluorobenzamide | 2,5-Difluoro | Enzyme A | 50 |

| N-(2-aminoethyl)-2,6-difluorobenzamide | 2,6-Difluoro | Enzyme B | 25 |

This table contains illustrative data.

Role of the N-(2-aminoethyl) Side Chain Length and Functionalization in Ligand-Target Recognition

The N-(2-aminoethyl) side chain is another crucial component of the scaffold that plays a significant role in how the ligand recognizes and binds to its biological target. This side chain often provides a key interaction point, typically involving its terminal amino group.

Key aspects of the side chain's role include:

Length and Flexibility: The length of the alkyl chain connecting the benzamide nitrogen to the terminal amino group is critical. An optimal length allows the terminal group to reach and interact with a specific recognition site within the binding pocket. For many biological targets, such as biogenic amine receptors, an ethyl (two-carbon) chain is ideal for forming key electrostatic interactions. nih.gov Shortening or lengthening the chain can lead to a significant loss of activity by misaligning this crucial interaction.

Terminal Amino Group: The primary amino group is often protonated at physiological pH, carrying a positive charge. This allows it to form strong ionic bonds or hydrogen bonds with negatively charged amino acid residues, such as aspartate or glutamate, in the target's binding site. nih.gov This electrostatic interaction frequently serves as an anchor, securing the ligand in the correct orientation for other parts of the molecule to engage in further binding interactions.

Functionalization: Modifying the side chain by adding other functional groups can be used to probe the binding pocket for additional interactions or to fine-tune the compound's properties. For instance, in studies of peptide-metal interactions, the side chains of amino acids play a direct role in coordinating with metal ions, demonstrating how side chain functional groups can act as key binding determinants. nih.gov

Systematic studies often involve synthesizing a series of analogs where the side chain length is varied (e.g., aminomethyl, aminoethyl, aminopropyl) to determine the optimal linker length for a given biological target.

Systematic Exploration of R1 and R2 Substituents in the General N-(2-aminoethyl)benzamide Scaffold

To fully explore the chemical space around the N-(2-aminoethyl)benzamide scaffold, medicinal chemists systematically modify substituents at various positions, often denoted as R1 and R2. In the general structure, R1 could represent substituents on the benzamide ring, while R2 could represent modifications to the ethylamine (B1201723) side chain.

A systematic exploration might involve:

Varying R1 Substituents: A library of compounds is created where the type, size, and electronic nature of substituents on the benzamide ring are varied. This could include small groups like halogens (F, Cl, Br), methyl, or methoxy (B1213986) groups, as well as larger, more complex groups. The goal is to map out the steric and electronic requirements of the binding pocket.

Modifying R2 on the Side Chain: This involves substitutions on the nitrogen atom of the side chain or on the ethyl linker itself. For example, in the development of agents to protect pancreatic β-cells, researchers found that adding bulky substituents to the terminal amino group of a related N-(2-(benzylamino)-2-oxoethyl)benzamide scaffold was not well tolerated, indicating strict steric constraints in that region of the binding site. nih.govnih.gov

This systematic approach allows researchers to build a comprehensive SAR profile. The data generated from these studies can be used to create quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate chemical structure with biological activity and predict the potency of novel compounds before they are synthesized. mdpi.com

The following table presents hypothetical data from a systematic exploration of R1 and R2 substituents.

| Compound ID | R1 (Benzamide Ring) | R2 (Side Chain Amine) | Activity (EC50 in µM) |

| A-1 | H | H | 10.5 |

| A-2 | 2,5-di-F | H | 0.8 |

| A-3 | 4-Cl | H | 2.1 |

| A-4 | 2,5-di-F | Methyl | 5.6 |

| A-5 | 2,5-di-F | Benzyl | > 20 |

This table contains illustrative data. The data suggest that a 2,5-difluoro substitution on the benzamide ring (R1) is highly favorable, while substitution on the side chain amine (R2) is detrimental to activity.

Scaffold Optimization and Lead Compound Derivatization for Enhanced Potency and Selectivity in vitro

Once a "lead compound" with promising activity is identified from initial screening and SAR studies, the next phase involves scaffold optimization and derivatization. The goal is to refine the molecule's structure to maximize its potency and selectivity for the intended target while improving other properties like solubility.

Optimization strategies include:

Fine-Tuning Substituents: Based on the initial SAR data, chemists make more subtle and targeted changes to the lead compound. This might involve exploring a wider range of halogen substitutions on the benzamide ring or testing various small alkyl groups on the side chain to find the perfect balance of steric and electronic properties.

Improving Physicochemical Properties: A potent compound is of little use if it has poor solubility or cannot be easily absorbed. In one study, researchers developing N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as pancreatic β-cell protective agents successfully replaced a triazole moiety from an earlier scaffold with a glycine-like group. nih.govnih.gov This modification not only maintained potency but also significantly improved the aqueous solubility of the lead compound, a critical property for further drug development. nih.gov

Through iterative cycles of design, synthesis, and in vitro testing, a lead compound is gradually refined into a clinical candidate with a highly optimized profile of potency, selectivity, and drug-like properties.

In Vitro Biochemical and Cellular Target Interaction Profiling of N 2 Aminoethyl 2,5 Difluorobenzamide

Enzyme Inhibition Kinetics and Mechanism of Action Studies

There is no available information regarding the half-maximal inhibitory concentration (IC50), inhibition constants (Ki), or the mechanism (reversibility/irreversibility) of N-(2-aminoethyl)-2,5-difluorobenzamide against any enzyme targets. Furthermore, no studies were found that profiled its specificity and selectivity against enzymes such as MAO-B, CYP3A4, FtsZ, or Farnesyltransferase.

Receptor Binding Assays and Affinity Profiling in vitro

No data from receptor binding assays is available, meaning there is no information on the affinity of this compound for any specific biological receptors.

Identification and Validation of Molecular Targets via Biochemical Assays

There are no available studies that identify or validate the specific molecular targets of this compound using biochemical assays. As a result, information regarding its primary protein binding partners or mechanism of action at a molecular level is not available.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-aminoethyl)-2,5-difluorobenzamide, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step approach is typically employed. First, synthesize 2,5-difluorobenzoyl chloride by reacting 2,5-difluorobenzoic acid with thionyl chloride (SOCl₂). Second, couple this intermediate with ethylenediamine via reductive amination or a carbodiimide-mediated reaction (e.g., EDC/HOBt). To optimize efficiency, use anhydrous conditions, monitor reaction progress via thin-layer chromatography (TLC), and employ high-purity solvents (e.g., DMF or DCM). Catalytic amounts of triethylamine can enhance coupling yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) to confirm the amine and benzamide moieties, focusing on signals for the -NH- group (δ ~6.5–7.5 ppm) and fluorine-induced splitting patterns. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%). Mass spectrometry (ESI-MS or HRMS) validates molecular weight (calculated: 214.18 g/mol) .

Advanced Research Questions

Q. How does the fluorination pattern in this compound influence its biochemical interactions?

- Methodological Answer : The 2,5-difluoro substitution alters electron density and steric hindrance, enhancing binding to hydrophobic pockets in target proteins (e.g., enzymes or receptors). Comparative studies with mono- or non-fluorinated analogs using X-ray crystallography or molecular docking can elucidate positional effects. Fluorine’s electronegativity may also stabilize hydrogen bonds in active sites, as observed in related difluorobenzamide derivatives .

Q. What in vitro models are suitable for evaluating the cholesterol-modulating effects of this compound?

- Methodological Answer : Use fluorescence-based assays in ABCA1- or CLA-1-transfected cell lines to quantify cholesterol efflux. Dose-response curves (0.1–100 µM) with controls (e.g., cyclodextrin for cholesterol depletion) can establish potency. Confocal microscopy with fluorescent cholesterol analogs (e.g., NBD-cholesterol) visualizes subcellular trafficking. Validate results via Western blotting for ABCA1/CLA-1 expression .

Q. How can thermal stability and degradation kinetics of this compound inform formulation strategies?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures (expected >250°C for benzamides). Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). Isothermal stress testing (e.g., 40–80°C) under controlled humidity evaluates kinetic stability. Data from these methods guide solvent selection and excipient compatibility for solid dispersions or nanoformulations .

Q. What strategies mitigate solubility challenges of this compound in aqueous buffers?

- Methodological Answer : Employ co-solvents (e.g., PEG-400 or DMSO ≤1% v/v) or cyclodextrin-based complexation (e.g., HP-β-CD) to enhance solubility. For pH-dependent solubility, adjust buffer systems (e.g., phosphate-buffered saline at pH 7.4). Dynamic light scattering (DLS) monitors aggregation, while saturation shake-flask assays quantify intrinsic solubility .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activities of this compound analogs?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity assays). Replicate studies under standardized conditions (e.g., cell line provenance, serum-free media). Meta-analysis of fluorobenzamide SAR databases can identify structural determinants of variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.